Ruthenium (III) acetylacetonate

Beschreibung

Significance and Research Landscape of Ruthenium(III) Acetylacetonate (B107027) [Ru(acac)3]

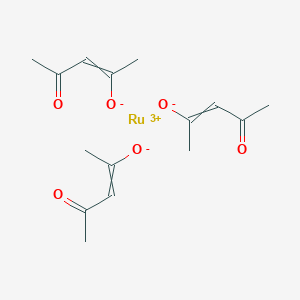

Ruthenium(III) acetylacetonate, with the chemical formula Ru(C₅H₇O₂)₃, commonly abbreviated as Ru(acac)₃, is a coordination complex of significant interest in modern chemistry. wikipedia.org First synthesized in 1914, its initial preparation involved the reaction of ruthenium(III) chloride with acetylacetone. wikipedia.org Structurally, the compound exhibits an octahedral geometry with the central ruthenium atom coordinated to six oxygen atoms from the three acetylacetonate ligands, resulting in D₃ symmetry. wikipedia.org This low-spin complex is paramagnetic due to the presence of a single unpaired d electron. wikipedia.org

The contemporary research landscape of Ru(acac)₃ is diverse and expanding. It is widely recognized as a versatile and recyclable catalyst for a variety of organic transformations. cdnsciencepub.comresearchgate.net Notably, it demonstrates high efficiency in facilitating acetylation and tetrahydropyranylation reactions, often under environmentally friendly solvent-free conditions. cdnsciencepub.comresearchgate.net Its catalytic prowess extends to acting as a homogeneous catalyst for the hydrolysis of sodium borohydride (B1222165) and the dehydrogenation of dimethylamine (B145610) borane. scispace.com

Beyond organic synthesis, Ru(acac)₃ is a key player in materials science. It serves as a precursor for the creation of ruthenium-based nanomaterials, including nanoparticles and nanoframes. rsc.orgsigmaaldrich.com These materials are integral to the development of advanced technologies such as supercapacitors, solar cells, and various types of batteries. sigmaaldrich.com Furthermore, it is utilized in the synthesis of single-atom multifunctional electrocatalysts. sigmaaldrich.com The thermal decomposition of Ru(acac)₃ is also a subject of study, as it provides a route to ruthenium dioxide (RuO₂), a material with important applications in electronics and catalysis. najah.edu

Key Properties of Ruthenium(III) Acetylacetonate

| Property | Value/Description | Reference |

| Chemical Formula | Ru(C₅H₇O₂)₃ | wikipedia.org |

| Appearance | Dark red solid | wikipedia.org |

| Molar Mass | 398.39 g/mol | wikipedia.org |

| Symmetry | Idealized D₃ | wikipedia.org |

| Magnetic Property | Paramagnetic | wikipedia.org |

| Ru-O Bond Length | ~2.00 Å | wikipedia.org |

Evolution of Research Perspectives on Ruthenium Acetylacetonate Coordination Compounds

The scientific inquiry into ruthenium acetylacetonate and its derivatives has evolved significantly since the initial synthesis of Ru(acac)₃. wikipedia.org Early research primarily focused on its fundamental synthesis and characterization. However, the trajectory of research has since shifted dramatically towards exploring its functional applications, particularly in catalysis and materials science.

A major area of development has been the use of Ru(acac)₃ as a starting material for a vast array of other ruthenium coordination compounds. By reducing Ru(acac)₃ in the presence of other ligands, chemists can synthesize new complexes with tailored electronic and steric properties. For instance, the reduction of Ru(acac)₃ in the presence of alkenes yields diolefin complexes. wikipedia.org

The evolution of research is marked by the strategic design of new ruthenium acetylacetonate-based complexes to achieve specific catalytic activities or material properties. This includes the synthesis of:

Mixed-ligand complexes: Researchers have prepared mononuclear mixed-ligand ruthenium(III) complexes containing both oxalate (B1200264) and acetylacetonate ions. researchgate.net

Phosphine (B1218219) and Arsine derivatives: Ruthenium(II) complexes incorporating phosphine and arsine ligands alongside acetylacetonate have been synthesized and their catalytic activity in oxidation reactions has been investigated.

Complexes for advanced applications: More recent studies have focused on creating ruthenium(II) complexes with substituted terpyridine and acetylacetonate ligands for applications such as the photo-release of acetonitrile (B52724).

This progression from a singular compound to a versatile platform for designing complex coordination structures underscores the dynamic nature of research in this field. The ability to modify the coordination sphere of the ruthenium center by introducing different ligands has opened up new avenues for the development of catalysts with enhanced selectivity and efficiency, as well as novel materials with unique photophysical and electrochemical properties.

Selected Examples of Ruthenium Acetylacetonate Derivatives and their Research Focus

| Derivative Type | Research Focus |

| Bis(acetylacetonato)ruthenium(II) with bulky phosphines | Catalytic hydrogenation reactions |

| Mono- and dinuclear complexes with chlorido/thiocyanato ligands | Magnetic properties and structural chemistry |

| Ruthenium(II) complexes with curcumin (B1669340) and β-diketone derivatives | Cytotoxicity and potential as anticancer agents |

| Ruthenium bis(β-diketonato) pyridine-imidazole complexes | Proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT) reactions |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

14284-93-6 |

|---|---|

Molekularformel |

C15H24O6Ru |

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

tris((Z)-4-hydroxypent-3-en-2-one);ruthenium |

InChI |

InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI-Schlüssel |

IYWJIYWFPADQAN-LNTINUHCSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ru] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ru] |

Andere CAS-Nummern |

14284-93-6 |

Physikalische Beschreibung |

Dark violet solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Precursor Derivatization of Ruthenium Acetylacetonate Complexes

Optimized Synthesis Routes for Tris(acetylacetonato)ruthenium(III)

Tris(acetylacetonato)ruthenium(III), often abbreviated as Ru(acac)₃, is a dark red, air-stable crystalline solid that is soluble in most organic solvents. wikipedia.orgsamaterials.com Its synthesis was first reported in 1914, involving the reaction of ruthenium(III) chloride with acetylacetone in the presence of a base. wikipedia.org

RuCl₃·3H₂O + 3 CH₃COCH₂COCH₃ → Ru(C₅H₇O₂)₃ + 3 HCl + 3 H₂O wikipedia.org

While this method is effective, various modifications have been developed to improve the yield and purity of the final product. One improved method involves dissolving a trivalent ruthenium compound, such as ruthenium trichloride, in a mixed solvent of deionized water and an alcohol (methanol or ethanol). google.com Acetylacetone is then added, followed by a reducing agent like formic acid or sodium formate. The reaction mixture is heated, and the pH is subsequently adjusted to 8-10 with an alkali solution to promote the formation of the product, which can be isolated with a yield of up to 95%. google.com Another approach utilizes microwave heating in aqueous solutions to synthesize Ru(acac)₃, which has been shown to achieve yields of up to 85% while significantly reducing reaction time and labor. researchgate.net

| Synthesis Method | Starting Materials | Key Reagents | Reported Yield |

| Classic Method wikipedia.orggoogle.com | Ruthenium(III) chloride, Acetylacetone | Potassium bicarbonate | Not specified |

| Improved Method google.com | Trivalent ruthenium compound, Acetylacetone | Alcohol/water solvent, Reducing agent, Alkali | >95% |

| Microwave-Assisted researchgate.net | Not specified | Aqueous solution | 85% |

Synthesis of Bis(acetylacetonato)ruthenium(II) and Ruthenium(III) Fragments

The reduction of Ru(acac)₃ is a primary route to access bis(acetylacetonato)ruthenium(II) fragments. These Ru(II) species are valuable intermediates for the synthesis of complexes with other ligands. A common method involves the reduction of Ru(acac)₃ using zinc amalgam in a moist tetrahydrofuran (THF) solution in the presence of alkenes. wikipedia.org This reaction leads to the formation of bis(acetylacetonato)bis(alkene)ruthenium(II) complexes. wikipedia.org

2 Ru(acac)₃ + 4 alkene + Zn → 2 Ru(acac)₂(alkene)₂ + Zn(acac)₂ wikipedia.org

Similarly, reduction of Ru(acac)₃ with zinc amalgam in a mixture of acetonitrile (B52724), ethanol, and water readily produces diacetonitrilebis(β-diketonato)ruthenium(II) complexes. researchgate.net Another approach involves the reduction of [Ru(acac)₃] with zinc amalgam or zinc dust in hot THF containing water and an excess of cyclooctene to generate cis-[Ru(acac)₂(η²-C₈H₁₄)₂] in solution. rsc.org This complex is a useful synthetic precursor as the coordinated cyclooctene ligands are easily displaced. rsc.org

Ruthenium(III) fragments containing the bis(acetylacetonato) core, such as trans-[Ru(acac)₂Cl₂]⁻, can be prepared by reacting RuCl₃·3H₂O with acetylacetone in an aqueous KCl solution. researchgate.netmdpi.com This anionic complex serves as a precursor for further ligand substitution reactions. mdpi.com

Preparation of Ruthenium(II) Acetylacetonate (B107027) Complexes with Ancillary Ligands

Ruthenium(II) acetylacetonate complexes featuring a variety of ancillary ligands exhibit diverse chemical properties and potential applications. These complexes are typically synthesized from Ru(acac)₃ or a Ru(II) precursor.

One synthetic strategy involves the direct reaction of a suitable ruthenium(II) starting material with acetylacetone and the desired ancillary ligand. For instance, the complex Ru(acac)₂(tmed), where tmed is N,N,N′,N′-tetramethylethylenediamine, can be synthesized from trans-RuCl₂(tmed)₂, acetylacetone, and triethylamine in toluene.

Another common route is the substitution of ligands from a pre-formed bis(acetylacetonato)ruthenium(II) complex. The easily displaceable cyclooctene ligands in cis-[Ru(acac)₂(η²-C₈H₁₄)₂] make it an excellent starting material. rsc.org Reaction with various phosphine (B1218219) ligands (PR₃) can lead to the formation of complexes like trans-[Ru(acac)₂(PR₃)₂]. rsc.org

Furthermore, the reduction of Ru(acac)₃ in the presence of ancillary ligands provides a one-pot synthesis for these complexes. For example, the reduction of Ru(acac)₃ with activated zinc in the presence of S-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (S-BINAP) affords Ru(acac)₂(S-BINAP) in near quantitative yield. researchgate.net

| Complex | Synthetic Route | Key Reagents | Reference |

| Ru(acac)₂(tmed) | From Ru(II) precursor | trans-RuCl₂(tmed)₂, Acetylacetone, Triethylamine | |

| trans-[Ru(acac)₂(PR₃)₂] | Ligand substitution | cis-[Ru(acac)₂(η²-C₈H₁₄)₂, PR₃ | rsc.org |

| Ru(acac)₂(S-BINAP) | Reduction of Ru(acac)₃ | Ru(acac)₃, Activated Zinc, S-BINAP | researchgate.net |

| [Ru(acac)₂L₂] | Reduction of Ru(acac)₃ | Ru(acac)₃, L (e.g., CH₃CN, pyridine, PPh₃) | niscpr.res.in |

Derivatization of Ruthenium Acetylacetonate as a Starting Material for Diverse Ruthenium Species

Ruthenium acetylacetonate, particularly Ru(acac)₃, is a cornerstone precursor for the synthesis of a vast range of ruthenium-containing materials and molecules due to its solubility in organic solvents and its reactivity. wikipedia.orgsigmaaldrich.com

It is widely used in materials science as a precursor for chemical vapor deposition (CVD) to produce thin films of ruthenium and ruthenium oxide (RuO₂). The thermal decomposition of Ru(acac)₃ leads to the formation of these materials, which have applications in electronics. researchgate.net

In nanotechnology, Ru(acac)₃ serves as a starting material for the synthesis of ruthenium nanoparticles. sigmaaldrich.com These nanoparticles can be homogeneously dispersed and have applications in supercapacitors and catalysis. sigmaaldrich.com For instance, it is used to synthesize ruthenium single-atom multifunctional electrocatalysts that show excellent performance in zinc-air batteries and water splitting reactions. sigmaaldrich.com

In coordination and organometallic chemistry, Ru(acac)₃ is the precursor for a multitude of ruthenium complexes. As detailed in the previous sections, its reduction in the presence of various ligands leads to the formation of Ru(II) complexes with phosphines, dienes, and nitriles. researchgate.netniscpr.res.in These derivative complexes are often investigated as catalysts for various organic transformations. scispace.com For example, Ru(acac)₃ itself can act as a catalyst precursor in the dehydrogenation of dimethylamine-borane. scispace.com

The versatility of ruthenium acetylacetonate is further highlighted by its use in synthesizing mixed-ligand Ru(III) complexes. The reaction of [Ru(acac)₂(CH₃CN)₂]ClO₄, which is derived from Ru(acac)₃, with ligands such as pyridine or 2,2'-bipyridine (B1663995) leads to the formation of [Ru(acac)₂L₂]ClO₄ complexes. niscpr.res.in

Elucidation of Coordination Chemistry in Ruthenium Acetylacetonate Systems

Ligand Exchange Dynamics and Stoichiometry in Ruthenium Acetylacetonate (B107027) Complexes

The ligand exchange dynamics of ruthenium acetylacetonate complexes are crucial for understanding their reactivity and potential applications. The exchange of the acetylacetonate (acac) ligand or other ancillary ligands is a key step in many catalytic and synthetic processes.

Studies on mixed-ligand ruthenium(III) complexes containing acetylacetonate have shown that ligand displacement reactions are a common route to synthesize new compounds. For instance, the acetonitrile (B52724) (CH₃CN) ligands in [Ru(acac)₂(CH₃CN)₂]ClO₄ can be displaced by other ligands such as pyridine, phosphines, or bidentate ligands like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen). niscpr.res.in This substitution can also be achieved by the oxidation of the corresponding ruthenium(II) complexes. niscpr.res.in

The stoichiometry of these exchange reactions is typically a direct replacement of one or more ligands. For example, two monodentate ligands or one bidentate ligand can replace the two acetonitrile ligands in cis-[Ru(acac)₂(CH₃CN)₂]⁺. The equilibrium between different isomers, such as cis and trans species, can also be influenced by the nature of the solvent and the incoming ligand. For the acetonitrile derivative, the equilibrium quotient for the isomerization of the trans species to the cis was measured as 80 at 30°C. researchgate.net

The role of glutathione (B108866) (GSH) in facilitating ligand substitution in cyclometalated Ru(II) complexes highlights the biological relevance of these exchange processes. nih.gov In the dark, these complexes can undergo ligand substitution in the presence of GSH, allowing the metal center to covalently bind to biomolecules. nih.gov This reactivity is a combination of photo-induced and GSH-facilitated ligand exchange. nih.gov

Investigation of Ruthenium Oxidation States in Acetylacetonate Frameworks

The accessibility of multiple oxidation states is a hallmark of ruthenium chemistry, and acetylacetonate complexes are no exception. The most common oxidation states are Ru(II) and Ru(III), but Ru(IV) has also been observed. The nature of the ligands bound to the ruthenium center and the experimental conditions significantly influence the stabilization of a particular oxidation state. rsc.orgresearchgate.net

Ruthenium(II) and Ruthenium(III) Interconversions

The interconversion between Ru(II) and Ru(III) is a key feature of the redox chemistry of ruthenium acetylacetonate complexes. This process is typically reversible and can be induced chemically or electrochemically. For example, Ru(acac)₃, a Ru(III) complex, can be reduced to form Ru(II) species. This reduction is often carried out in the presence of alkenes to yield diolefin complexes of the type Ru(acac)₂(alkene)₂. wikipedia.org Conversely, Ru(II) acetylacetonate complexes can be oxidized to their Ru(III) counterparts using oxidizing agents like AgClO₄ or a Ce(IV) salt. niscpr.res.in

The stability of a particular oxidation state is influenced by the ligand environment. For instance, N,N-donor ligands are known to stabilize the +III state of ruthenium. rsc.orgresearchgate.net The reduction of Ru(acac)₃ is a central aspect of its use as a catalyst precursor, where an in-situ formed Ru(II) species is often the active catalyst. scispace.com

Spectroelectrochemical Analysis of Redox Couples

Spectroelectrochemistry is a powerful technique for studying the electronic structure and changes that occur upon electron transfer in ruthenium acetylacetonate complexes. Cyclic voltammetry is commonly used to determine the redox potentials of the various Ru couples.

For Ru(acac)₃ in a dimethylformamide solution, the compound oxidizes at 0.593 V and reduces at -1.223 V versus the ferrocene/ferrocenium couple. wikipedia.org Mixed-ligand complexes of the type [Ru(acac)₂L₂]⁺ exhibit a Ru(III)/Ru(II) couple in the range of -0.19 to +0.19 V and a Ru(IV)/Ru(III) couple between +0.81 and +1.07 V versus a saturated calomel (B162337) electrode (SCE). niscpr.res.in The exact potentials are sensitive to the nature of the ancillary ligand L.

In situ X-ray Absorption Spectroscopy (XAS) has been used to probe the changes in the electronic and geometric structure of Ru(acac)₃ during electrochemical reduction and oxidation. umich.edu During the reduction of Ru(acac)₃, the oxidation state of Ru decreases from an initial state to a lower one, indicating that the electrochemistry is primarily metal-centered. umich.edu These studies are crucial for understanding the degradation mechanisms of such complexes in applications like redox flow batteries. umich.edu

| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Reference |

| Ru(acac)₃ | Ru(III)/Ru(IV) | +0.593 | wikipedia.org |

| Ru(acac)₃ | Ru(III)/Ru(II) | -1.223 | wikipedia.org |

Structural Characterization of Mono- and Dinuclear Ruthenium Acetylacetonate Adducts

The structural diversity of ruthenium acetylacetonate complexes is significant, with both mononuclear and dinuclear species being well-characterized. X-ray crystallography is the primary tool for elucidating the precise molecular structures of these compounds.

Dinuclear ruthenium(III) complexes bridged by ligands such as chlorides or dihydroxybenzoquinone have also been synthesized and structurally characterized. mdpi.comresearchgate.netresearchgate.net In a triply µ-chlorido-bridged dinuclear complex, [{Ru(acac)Cl}₂(µ-Cl)₃]⁻, each ruthenium atom is in an octahedral environment, coordinated to two oxygen atoms from one acac ligand and three bridging chloride ions. mdpi.comresearchgate.net The Ru-Ru distance in such complexes can be indicative of a direct metal-metal interaction. researchgate.net For instance, a Ru-Ru distance of 2.6661(2) Å has been reported. researchgate.net

The structural parameters, such as bond lengths and angles, are sensitive to the oxidation state of the ruthenium and the nature of the other ligands present in the coordination sphere.

| Complex | Ruthenium Center(s) | Key Structural Features | Ru-O Bond Lengths (Å) | Ru-Ru Distance (Å) | Reference |

| trans-[Ru(acac)₂Cl₂]⁻ | Mononuclear Ru(III) | Octahedral geometry, trans chlorides | 2.011 - 2.018 | N/A | mdpi.com |

| [{Ru(acac)Cl}₂(µ-Cl)₃]⁻ | Dinuclear Ru(III) | Triple chlorido-bridge, octahedral Ru | 1.991 - 2.001 | 2.6661(2) | mdpi.comresearchgate.net |

| trans-[Ru(acac)₂(NCS)₂]⁻ | Mononuclear Ru(III) | Octahedral geometry, trans thiocyanates | 2.002 - 2.012 | N/A | mdpi.com |

Reactivity of Ruthenium Acetylacetonate Towards Various Nucleophiles

Ruthenium acetylacetonate complexes exhibit a rich reactivity towards a variety of nucleophiles. This reactivity is central to their use in synthesis and catalysis.

One of the most well-documented reactions is the reduction of Ru(acac)₃ in the presence of alkenes, which act as nucleophiles, to form Ru(II) diolefin complexes. wikipedia.org This reaction is typically performed using a reducing agent like zinc amalgam. wikipedia.org

The acetylacetonate ligand itself can be subject to nucleophilic attack. For instance, the reaction of mononuclear ruthenium precursor [Ru(II)(acac)₂(CH₃CN)₂] with thiouracil ligands in the presence of a base leads to the formation of a trinuclear complex, involving the cleavage of a carbon-sulfur bond in the thiouracil ligand. researchgate.net

Furthermore, ruthenium complexes can catalyze the nucleophilic addition of various reagents. For example, a chiral ruthenium complex has been used to catalyze the asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones. nih.gov In some catalytic cycles, a π-allyl ruthenium intermediate is formed via C-H activation, which can then undergo oxidative coupling with a nucleophile like an acrylate. nih.gov The reactivity of ruthenium complexes towards organogallium reagents has also been explored, leading to the formation of arene complexes. researchgate.net

The reaction of ruthenium phosphine (B1218219) complexes with carbon monoxide and bidentate nitrogen ligands demonstrates the substitution of acetate (B1210297) ligands, which are electronically similar to acetylacetonate, by these nucleophiles. acs.org

Mechanistic Insights into Reactions Catalyzed or Mediated by Ruthenium Acetylacetonate

Catalytic Cycle Elucidation in Organic Transformations

Ruthenium(III) acetylacetonate (B107027), often denoted as Ru(acac)₃, typically serves as a pre-catalyst in various organic transformations, meaning it converts in situ into the catalytically active species. The elucidation of its catalytic cycle, therefore, involves identifying the true catalyst and the subsequent elementary steps of the reaction.

In the catalytic dehydrogenation of dimethylamine (B145610) borane, Ru(acac)₃ is not the active catalyst itself. Instead, it is reduced during an induction period to form a catalytically active ruthenium(II) species. imec-publications.be This in-situ formed complex, identified as [Ru{N₂Me₄}₃(acac)H], is the homogeneous catalyst that drives the dehydrogenation process. imec-publications.be A mercury poisoning experiment confirmed the homogeneous nature of the catalysis, as the reaction rate was unaffected by the addition of mercury. researchgate.net The catalytic cycle for this transformation involves the coordination of the amine-borane adduct to the active ruthenium(II) center, followed by the elimination of hydrogen.

In acetylation reactions of alcohols, phenols, and amines, Ru(acac)₃ functions as a Lewis acid catalyst. researchgate.net The proposed mechanism begins with the electrophilic activation of the acylating agent, such as acetic anhydride, by the ruthenium center. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, phenol, or amine. Following the nucleophilic attack, a tetrahedral intermediate is formed, which then collapses to yield the acetylated product and regenerates the catalyst for the next cycle. This process can be performed under solvent-free conditions, and the catalyst can be recovered and reused multiple times without a significant loss of activity. researchgate.net

In Situ Studies of Reaction Mechanisms in Thin Film Deposition Processes

Understanding the reaction mechanisms during the chemical vapor deposition (CVD) of thin films from Ruthenium acetylacetonate is critical for controlling film properties. While direct in-situ mechanistic studies specifically on Ru(acac)₃ are not extensively reported, the reaction pathways can be inferred from thermal analysis and knowledge of related metal-organic precursors. Techniques like simultaneous differential thermal analysis-thermogravimetry-mass spectrometry (DTA-TG-MS) are powerful tools for analyzing the successive and superimposed reactions that occur during thermal decomposition. rsc.org

Vaporization and Transport : The solid Ru(acac)₃ precursor is heated to generate a vapor, which is then transported to the substrate, usually with the help of a carrier gas.

Gas-Phase Reactions : Depending on the temperature and pressure, the precursor may undergo partial decomposition in the gas phase before reaching the substrate.

Adsorption and Surface Reactions : The precursor molecules adsorb onto the heated substrate surface. The thermal energy supplied by the substrate breaks the metal-ligand bonds. The acetylacetonate ligands desorb from the surface, ideally as volatile byproducts, leaving behind ruthenium or ruthenium oxide atoms that form the growing film. researchgate.net

In-situ monitoring techniques are crucial for elucidating these complex mechanisms in real-time. For instance, mass spectrometry can be directly coupled with a CVD reactor to analyze the gas-phase composition, identifying decomposition products and reaction intermediates. researchgate.net Spectroscopic methods like Raman and infrared spectroscopy can provide information about the chemical bonds of surface species during the deposition process. Studies on the thermal decomposition of Ru(acac)₃ in flames have utilized in-situ small-angle X-ray scattering (SAXS) to monitor particle formation and growth, confirming that the precursor affects surface growth and oxidation processes. utwente.nl

Mechanisms of Thermal Decomposition and Conversion to Ruthenium Oxide and Metal

The thermal decomposition of Ruthenium acetylacetonate is a critical process for synthesizing ruthenium and ruthenium oxide materials. Studies conducted in an air atmosphere show that the decomposition of unirradiated Ru(acac)₃ occurs in one primary step within the temperature range of 150-250°C. utwente.nl The final solid product of this decomposition in air is ruthenium dioxide (RuO₂). researchgate.netutwente.nl

The mechanism is not a simple, single-step conversion. It has been proposed that the process involves a disproportionation reaction. During heating, a portion of the Ru³⁺ ions in the precursor is reduced to form metallic ruthenium (Ru⁰), while another portion is oxidized by the decomposing acetylacetonate ligands to form RuO₂. More detailed investigations suggest a sequential mechanism where metallic ruthenium particles are generated first. researchgate.netutwente.nl These freshly formed, highly reactive ruthenium nanoparticles are then oxidized to RuO₂ as the temperature increases, especially in an oxygen-containing atmosphere. utwente.nl

Initial Decomposition (150-250°C) : The Ru(acac)₃ complex becomes thermally unstable, and the ligand structure begins to break down.

Formation of Metallic Ruthenium : The organic acetylacetonate ligands act as reducing agents at elevated temperatures, leading to the formation of elemental ruthenium nanoparticles.

Oxidation to Ruthenium Dioxide : In the presence of air or another oxidizing agent, the newly formed ruthenium metal is subsequently oxidized to form the more stable ruthenium dioxide (RuO₂).

Thermogravimetric analysis (TGA) shows that Ru(acac)₃ begins to decompose around 150°C. Differential thermal analysis (DTA) in air reveals a series of overlapping exothermic peaks between 185°C and 305°C, which correspond to the combustion of the acetylacetonate ligands. researchgate.net

Kinetic Studies of Ruthenium Acetylacetonate-Catalyzed Processes

Kinetic studies provide quantitative insight into the reaction rates and mechanisms of catalytic processes involving Ruthenium acetylacetonate. The kinetics have been investigated for several reactions, revealing dependencies on catalyst concentration, substrate concentration, and temperature.

Dehydrogenation of Dimethylamine Borane: In the catalytic dehydrogenation of dimethylamine borane, Ru(acac)₃ acts as a pre-catalyst. Kinetic analysis of the hydrogen generation rate found the reaction to be first-order with respect to the catalyst concentration and zero-order with respect to the substrate (dimethylamine borane) concentration. imec-publications.beresearchgate.net The evaluation of the kinetic data at different temperatures allowed for the determination of the activation parameters. imec-publications.beresearchgate.net

Hydrolysis of Sodium Borohydride (B1222165): Ru(acac)₃ also serves as a homogeneous catalyst for the hydrolysis of sodium borohydride to generate hydrogen. Kinetic studies of this reaction demonstrated that the rate of hydrogen generation is first-order with respect to both the substrate concentration and the catalyst concentration. The activation parameters for this catalytic hydrolysis were calculated from the temperature dependence of the reaction rate.

The following table summarizes the key kinetic parameters determined for these two catalytic systems.

| Catalytic Process | Reaction Order (Catalyst) | Reaction Order (Substrate) | Activation Energy (Ea) | Enthalpy of Activation (ΔH#) | Entropy of Activation (ΔS#) |

|---|---|---|---|---|---|

| Dehydrogenation of Dimethylamine Borane imec-publications.beresearchgate.net | First | Zero | 85 ± 2 kJ·mol⁻¹ | 82 ± 2 kJ·mol⁻¹ | -85 ± 5 J·mol⁻¹·K⁻¹ |

| Hydrolysis of Sodium Borohydride | First | First | 58.2 ± 2.6 kJ·mol⁻¹ | 55.7 ± 2.5 kJ·mol⁻¹ | -118 ± 5 J·mol⁻¹·K⁻¹ |

Catalytic Applications of Ruthenium Acetylacetonate in Advanced Organic and Inorganic Synthesis

Homogeneous Catalysis with Ruthenium Acetylacetonate (B107027) Complexes

Ruthenium acetylacetonate has proven to be a valuable homogeneous catalyst, demonstrating high efficacy in a variety of chemical reactions. Its solubility in many organic solvents makes it an ideal candidate for processes where catalyst and reactants are in the same phase.

Acetylation and Tetrahydropyranylation Reactions

Ruthenium(III) acetylacetonate has been identified as a highly effective and reusable catalyst for the acetylation of phenols, alcohols, and amines under solvent-free conditions. researchgate.net A catalytic amount of just 2 mol% of ruthenium(III) acetylacetonate is sufficient to facilitate these reactions at room temperature, yielding good to excellent results. researchgate.net The catalyst demonstrates remarkable efficiency and can be recovered and reused multiple times without a significant decrease in its catalytic activity. researchgate.net

Similarly, this complex is an efficient and chemoselective catalyst for the tetrahydropyranylation (THP) of alcohols and phenols. nih.govnih.gov This process is also conducted under solvent-free conditions at ambient temperatures, with a 2 mol% catalyst loading providing moderate to excellent yields. nih.govnih.gov A noteworthy feature of this catalytic system is its ability to achieve selective monoprotection of diols. nih.govnih.gov The catalyst can be recovered and reused in subsequent reactions. nih.govnih.gov

Table 1: Acetylation and Tetrahydropyranylation Reactions Catalyzed by Ruthenium(III) Acetylacetonate

| Reaction | Substrate | Catalyst Loading | Conditions | Yield | Catalyst Reusability |

|---|---|---|---|---|---|

| Acetylation | Phenols, Alcohols, Amines | 2 mol% | Solvent-free, Ambient Temperature | Good to Excellent | Reusable |

| Tetrahydropyranylation | Alcohols, Phenols | 2 mol% | Solvent-free, Ambient Temperature | Moderate to Excellent | Reusable |

Hydrogenation and Transfer Hydrogenation Processes

Ruthenium complexes are well-regarded for their catalytic activity in hydrogenation and transfer hydrogenation reactions. While many ruthenium-based catalysts are employed for these transformations, complexes derived from ruthenium acetylacetonate have shown significant promise. For instance, a complex synthesized from Ruthenium(III) acetylacetonate, [Ru(acac)₂(CH₃CN)₂], has been demonstrated to be a highly efficient homogeneous catalyst for the transfer hydrogenation of various carbonyl compounds. researchgate.net This reaction typically utilizes isopropanol as the hydrogen source and achieves high yields of the corresponding alcohols. researchgate.net

The broader class of chiral η⁶-arene/N-tosylethylenediamine-ruthenium(II) complexes, known for their exceptional performance in asymmetric transfer hydrogenation of aromatic ketones, can also be utilized for asymmetric hydrogenation with gaseous hydrogen. nih.gov These catalytic systems highlight the versatility of ruthenium in facilitating the reduction of unsaturated functionalities.

Dehydrogenation of Amine-Boranes for Hydrogen Generation

Ruthenium(III) acetylacetonate has been investigated as a catalyst for the dehydrogenation of dimethylamine (B145610) borane, a compound of interest for chemical hydrogen storage. In this process, Ruthenium(III) acetylacetonate acts as a pre-catalyst, which is reduced in situ to a catalytically active ruthenium(II) species. This homogeneous catalytic system efficiently generates hydrogen, with the reaction kinetics being first-order with respect to the catalyst concentration and zero-order with respect to the substrate concentration.

The activation energy for this dehydrogenation reaction has been determined to be 85 ± 2 kJ·mol⁻¹. The catalyst exhibits impressive longevity, providing approximately 1700 turnovers over 100 hours before deactivation. This underscores the potential of ruthenium acetylacetonate-derived catalysts in the development of systems for hydrogen generation from chemical carriers. acs.org

Table 2: Kinetic Parameters for the Dehydrogenation of Dimethylamine Borane Catalyzed by a Ruthenium(II) Species Derived from Ruthenium(III) Acetylacetonate

| Parameter | Value |

|---|---|

| Reaction Order (Catalyst) | First-order |

| Reaction Order (Substrate) | Zero-order |

| Activation Energy (Ea) | 85 ± 2 kJ·mol⁻¹ |

| Turnover Number | ~1700 over 100 hours |

Olefin Metathesis and Related Cyclization Reactions

Olefin metathesis is a powerful synthetic tool for the formation of carbon-carbon double bonds, and ruthenium-based catalysts, particularly Grubbs' catalysts, are central to this field. mdpi.comnih.govwikipedia.orgcaltech.eduresearchgate.net While ruthenium trichloride is a common starting material for the synthesis of some Grubbs' catalysts, the direct use of ruthenium acetylacetonate as a precursor is less frequently documented. wikipedia.org However, the fundamental chemistry of ruthenium complexes is key to the catalytic cycle of olefin metathesis. nih.gov

The catalytic cycle involves the formation of a metallacyclobutane intermediate, which facilitates the scrambling of alkylidene groups. organic-chemistry.org Ring-closing metathesis (RCM), a variant of this reaction, is widely employed for the synthesis of cyclic compounds. wikipedia.orgorganic-chemistry.org The versatility of ruthenium catalysts allows for the synthesis of a wide range of ring sizes, from five- to thirty-membered rings. organic-chemistry.org The development of highly selective catalysts, such as those containing cyclic alkyl amino carbene (CAAC) ligands, has further expanded the scope of olefin metathesis by minimizing side reactions like isomerization. nih.govbgu.ac.il

C-H Activation and Functionalization Strategies

Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govmdpi.com These reactions can be directed by various functional groups within the substrate to achieve high regioselectivity. researchgate.net

While precatalysts such as [{Ru(p-cymene)Cl₂}₂] are commonly employed in these transformations, the fundamental principles of C-H activation by ruthenium complexes are broadly applicable. nih.gov The process generally involves the formation of a Ru-C bond through C-H cleavage, which then undergoes further reaction to introduce a new functional group. Ruthenium-catalyzed C-H functionalization has been successfully applied to a range of transformations, including arylation, alkenylation, and annulation reactions. mdpi.com

Oxidation Reactions, Including Sulfide Oxidation

Ruthenium complexes are known to catalyze a wide array of oxidation reactions, with the reactivity being dependent on the oxidation state of the ruthenium center. nih.govsciencemadness.orge-bookshelf.de High-valent ruthenium species, such as ruthenium tetroxide (RuO₄), are powerful oxidants, while lower-valent ruthenium complexes can also serve as effective oxidation catalysts in the presence of a co-oxidant. organic-chemistry.org

While specific and detailed examples of ruthenium acetylacetonate being directly used for sulfide oxidation are not extensively documented, the broader capability of ruthenium catalysts in this area is established. For instance, a reusable solid catalyst, MnFe₁.₈Cu₀.₁₅Ru₀.₀₅O₄, has been shown to be effective for the aerobic oxidation of sulfides and sulfoxides to sulfones. researchgate.net The mechanism of such oxidations often involves an electrophilic attack of an oxygen atom coordinated to the ruthenium center on the electron-rich sulfur atom. researchgate.net The versatility of ruthenium in accessing multiple oxidation states makes it a valuable metal for designing catalysts for various oxidative transformations. acs.orgsciencemadness.org

Heterogeneous Catalysis Initiated by Ruthenium Acetylacetonate Precursors

Ruthenium(III) acetylacetonate, with the formula Ru(C₅H₇O₂)₃, is a coordination complex frequently used as a starting material or precursor to generate catalytically active species for various chemical transformations. Its solubility in organic solvents and its thermal properties make it a versatile precursor for both homogeneous and heterogeneous catalysts. In the context of heterogeneous catalysis, Ru(acac)₃ is instrumental in the synthesis of ruthenium-based nanomaterials and supported catalysts.

Another significant use of ruthenium acetylacetonate as a precursor is in the dehydrogenation of amine-boranes, which are considered promising materials for solid hydrogen storage. In the catalytic dehydrogenation of dimethylamine-borane (DMAB), ruthenium(III) acetylacetonate is transformed in-situ into a catalytically active ruthenium(II) species. nih.gov While this specific instance leads to a homogeneous catalyst, the principle of using Ru(acac)₃ as a starting point to generate the active catalyst is a common theme. Mercury poisoning experiments have been used to confirm the nature of the catalyst formed during such reactions. nih.govnih.gov

The thermal decomposition of ruthenium acetylacetonate is a common method to deposit ruthenium or ruthenium oxide on various support materials, creating robust heterogeneous catalysts. The characteristics of the final catalytic material, such as particle size and dispersion, can be controlled by the choice of support and the deposition conditions.

Table 1: Applications of Ruthenium Acetylacetonate as a Catalyst Precursor

Catalyst Recyclability and Stability Studies in Ruthenium Acetylacetonate Systems

The economic viability and environmental sustainability of catalytic processes heavily depend on the stability and recyclability of the catalyst. Research on catalyst systems derived from or involving ruthenium acetylacetonate has shown promising results in these areas.

Ruthenium(III) acetylacetonate itself has been employed as an efficient and recyclable catalyst for acetylation reactions. In the solvent-free acetylation of phenols, alcohols, and amines, a catalytic amount of Ru(acac)₃ can be recovered and reused for at least three cycles without a significant loss in product yield. This highlights the inherent stability of the complex under certain reaction conditions, allowing for simple filtration and reuse.

In cases where ruthenium acetylacetonate is a precursor, the stability and recyclability of the resulting heterogeneous catalyst are of paramount importance. Hybrid ruthenium catalysts, for which Ru(acac)₃ can be a potential precursor, have been shown to be recyclable in C-H activation reactions. These catalysts exhibit both physical and chemical stability, which is confirmed through various microscopic and spectroscopic techniques. The robustness of these systems allows them to be reused multiple times without a significant drop in catalytic efficacy. Leaching tests, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) studies of the reaction mixture, have shown negligible leaching of the ruthenium metal, confirming the catalyst's heterogeneous nature and stability.

Studies on ruthenium catalysts for the dehydrogenation of ammonia borane have also emphasized the development of robust and reusable systems. An efficient homogeneous ruthenium catalyst demonstrated the ability to perform several cycles of dehydrogenation at high substrate concentrations without losing catalytic activity, even when exposed to air and water. This air stability is a significant advantage for practical applications. The total turnover number (TON) is a key metric in these studies, with some systems achieving TONs greater than 5000.

The approach to recycling can also involve reusing the entire solvent system containing the ruthenium catalyst, avoiding complex separation processes. This has been explored in the ruthenium ion-catalyzed oxidation of lignite, where recycling the liquid phase containing the catalyst was successfully repeated for five cycles.

Table 2: Performance of Recyclable Ruthenium-Based Catalysts

Ruthenium Acetylacetonate As a Precursor in Advanced Materials Science and Engineering

Synthesis of Ruthenium Nanomaterials

Ruthenium acetylacetonate (B107027) serves as a critical precursor in the bottom-up synthesis of various ruthenium-based nanomaterials. Its solubility in organic solvents and well-defined decomposition characteristics make it a versatile starting material for producing nanoparticles, single-atom catalysts, and complex nanostructures like nanoframes. sigmaaldrich.comwikipedia.org These materials are of significant interest due to their unique catalytic and electronic properties, which are exploited in advanced materials science and engineering applications.

Ruthenium Nanoparticles for Supercapacitor Applications

Ruthenium acetylacetonate is frequently employed as a starting material for synthesizing homogeneously dispersed ruthenium nanoparticles (RuNPs) specifically for supercapacitor electrodes. sigmaaldrich.comsigmaaldrich.com The high surface area and favorable electrochemical properties of RuNPs contribute significantly to the capacitance of these energy storage devices.

One method involves the chemical vapor impregnation (CVI) of ruthenium acetylacetonate into a porous carbon aerogel substrate. dtic.mil The process, detailed in the table below, results in a uniform distribution of monodisperse ruthenium nanoparticles on the aerogel surface. Subsequent electrochemical oxidation of these nanoparticles creates a composite material where the pseudocapacitance from the resulting ruthenium oxide complements the double-layer capacitance of the carbon aerogel, leading to a substantial increase in specific capacitance. dtic.mil

In another approach, RuNPs are fabricated on porous activated carbons derived from biomass, such as Moringa Oleifera fruit shells (MOC). researchgate.net Here, ruthenium acetylacetonate is used as a co-feeding metal precursor along with the biowaste carbon source. The mixture is activated at high temperatures, leading to the simultaneous reduction of the precursor to form highly dispersed and stable RuNPs (approximately 2-3 nm in size) on the carbon support. researchgate.net These nanoparticle-decorated carbons have demonstrated high performance as supercapacitor electrodes. researchgate.net

| Synthesis Method | Substrate/Support | Key Process Steps | Resulting Nanoparticle Size | Reference |

|---|---|---|---|---|

| Chemical Vapor Impregnation (CVI) | Carbon Aerogel | 1. Sublimation of precursor at 190°C. 2. Impregnation into aerogel. 3. Decomposition at 320°C under Argon. | ~20 Å (2 nm) | dtic.mil |

| Thermal Activation | Moringa Oleifera fruit shell Carbon (MOC) | 1. Mixing of precursor with carbon source. 2. Chemical activation with ZnCl₂ at 600-900°C. 3. Thermal reduction. | ~2-3 nm | researchgate.net |

Single-Atom Catalysts and Nanoframes

Beyond nanoparticles, ruthenium acetylacetonate is a precursor for advanced catalytic materials such as single-atom catalysts (SACs) and nanoframes. sigmaaldrich.comsigmaaldrich.com These structures maximize the atomic efficiency of the precious metal, offering enhanced catalytic performance. rsc.orgrsc.org

The compound is also utilized in the synthesis of ruthenium nanoframes, which are highly open structures with a large number of low-coordination surface sites beneficial for catalysis. sigmaaldrich.comresearchgate.net One method suggests that the choice of solvent plays a key role in determining the crystal phase of the resulting ruthenium nanocrystals when using Ru(acac)₃ as the precursor. researchgate.net For instance, face-centered cubic (fcc) ruthenium nanocrystals, an unusual phase for ruthenium, can be prepared and subsequently used as seeds for the growth of nanoframes. researchgate.net These fcc-Ru nanoframes have shown substantial enhancement in H₂ selectivity towards hydrazine (B178648) decomposition compared to standard hexagonal close-packed (hcp) ruthenium nanoparticles. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Ruthenium acetylacetonate is a recognized precursor for thin film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), a subset of CVD. researchgate.netrsc.org Its volatility and thermal decomposition properties allow for the formation of thin films of ruthenium and its oxides on various substrates. rsc.orgrsc.org These films are integral in microelectronics, particularly for creating electrodes and diffusion barriers in memory devices. rsc.org

Deposition of Ruthenium Thin Films

While ruthenium acetylacetonate has been explored in CVD processes, its use often leads to the incorporation of oxygen, especially at higher temperatures, making it more suitable for depositing ruthenium oxide films. rsc.org The challenge in depositing pure, impurity-free ruthenium films from any metal-organic precursor lies in the catalytic nature of ruthenium itself, which can activate C-H and C-C bonds, leading to carbon incorporation. wikipedia.org For pure ruthenium thin films, other precursors are often favored; however, modifications to the acetylacetonate ligand or process conditions can influence the final film composition. For example, a related precursor, bis(acetylacetonato)(eta4-1,5-hexadiene)ruthenium, has been used to deposit ruthenium thin films with low resistivity when a small amount of oxygen is used as a reactant gas. researchgate.net

Formation of Ruthenium Oxide Films

Ruthenium acetylacetonate is an effective precursor for the deposition of ruthenium oxide (RuO₂), a conductive ceramic with high thermal stability. rsc.org Thin films of RuO₂ are valuable as electrode materials in dynamic random access memories (DRAMs) and as diffusion barriers. rsc.org

Using MOCVD, RuO₂ thin films can be grown from ruthenium acetylacetonate at substrate temperatures of 300°C or higher. rsc.org Research has shown that at elevated temperatures of around 600°C (873 K), this precursor yields RuO₂ films with excellent conformation. rsc.org Another innovative, non-thermal method involves the solution processing of ruthenium(III) acetylacetonate, followed by a UV-Ozone (UVO) treatment. This process transforms the precursor into a RuO₂ film at room temperature, avoiding the need for high-temperature thermal annealing. researchgate.net Such films can be used as an anode buffer layer in polymer solar cells. researchgate.net

| Deposition Method | Substrate Temperature | Key Feature | Application | Reference |

|---|---|---|---|---|

| MOCVD | ≥ 300 °C | Thermal decomposition to form RuO₂ | Microelectronics (DRAMs) | rsc.org |

| Solution Processing + UVO Treatment | Room Temperature | Non-thermal conversion to RuO₂ | Polymer Solar Cells | researchgate.net |

| Thermal Decomposition | Not specified | Used in combination with Manganese(III) acetylacetonate | Mixed-metal oxide electrodes | nih.gov |

Integration in Energy Conversion and Storage Devices

Ruthenium acetylacetonate is a key enabling material for a range of energy conversion and storage technologies. Its utility as a precursor to catalytically active and electrochemically stable materials allows for its integration into devices such as batteries, fuel cells, and solar cells. sigmaaldrich.comsigmaaldrich.com

The applications are diverse:

Batteries: It is used as an electrolyte in redox flow batteries to enhance voltage efficiency and as a precursor for electrocatalysts in zinc-air batteries. sigmaaldrich.comsigmaaldrich.com

Fuel Cells: It serves as a starting material to fabricate Ru₂P anodic catalysts for polymer electrolyte fuel cells, which helps to improve the hydrogen oxidation reaction performance. sigmaaldrich.comsigmaaldrich.com

Hydrogen Storage: The compound acts as a homogeneous catalyst precursor for the dehydrogenation of amine boranes, such as dimethylamine-borane, which are considered promising materials for chemical hydrogen storage. scispace.com

Solar Cells: In solar cell technology, it is used to create reliable and stable cathode interfacial layers that significantly improve efficiency and stability. sigmaaldrich.comsigmaaldrich.com

Supercapacitors: As detailed previously, its role as a precursor for ruthenium and ruthenium oxide nanoparticles is central to fabricating high-performance supercapacitor electrodes. dtic.milresearchgate.net

The versatility of ruthenium acetylacetonate stems from its ability to be transformed into various forms of ruthenium—from metallic nanoparticles and single atoms to conductive oxides—each tailored to the specific requirements of the energy device. sigmaaldrich.com

Electrolytes in Redox Flow Batteries

Ruthenium(III) acetylacetonate, often abbreviated as Ru(acac)₃, is a coordination complex that has been investigated for its potential use as an electrolyte in non-aqueous redox flow batteries (RFBs). sigmaaldrich.comsigmaaldrich.commanchester.ac.uk These energy storage systems are promising for large-scale applications, such as grid stabilization and integration of renewable energy sources. researchgate.net The suitability of Ru(acac)₃ stems from its ability to undergo reversible oxidation and reduction reactions, a fundamental requirement for an electrolyte in an RFB. sigmaaldrich.comresearchgate.net

In an RFB system utilizing Ru(acac)₃, the compound is typically dissolved in an organic solvent like acetonitrile (B52724), with a supporting electrolyte such as tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄) to ensure ionic conductivity. manchester.ac.ukresearchgate.net The operation of an all-ruthenium RFB involves the Ru(III)/Ru(IV) redox couple at the negative electrode and the Ru(IV)/Ru(V) couple at the positive electrode. researchgate.net This configuration, where a single metal complex is used for both half-cells, offers an advantage by mitigating the issue of cross-contamination through the membrane, which can degrade the battery's performance over time. researchgate.net

Research into a standalone, undivided RFB system using Ru(acac)₃ in acetonitrile has demonstrated its technical viability for solar energy storage. manchester.ac.uk Studies have determined key operating parameters and performance metrics, which vary with the concentration of the ruthenium complex. For instance, increasing the concentration from 0.02 M to 0.1 M resulted in an approximately fivefold increase in current densities and power output, attributed to enhanced mass transport. manchester.ac.uk Voltage efficiencies were also observed to improve with higher concentrations. manchester.ac.uk The theoretical open-circuit cell voltage for a Ru(acac)₃-based system is reported to be 1.77 V. researchgate.netscribd.com

| Parameter | 0.02 M Ru(acac)₃ | 0.1 M Ru(acac)₃ |

|---|---|---|

| Charging Current Density | 7 mA/cm² | Data not specified (approx. 5x higher) |

| Discharge Current Density | 2 mA/cm² | Data not specified (approx. 5x higher) |

| Optimum Power Output | 35 mW (at 2.1 mA/cm²) | Data not specified (approx. 5x higher) |

| Voltage Efficiency (Battery initially full) | 52.1% | 55% |

| Voltage Efficiency (Battery initially empty) | 40.5% | 48% |

Interfacial Layers in Solar Cells

Ruthenium acetylacetonate has emerged as a significant material in the field of photovoltaics, specifically in the interface engineering of hybrid perovskite solar cells (PSCs). optica.orgnih.govresearchgate.net It is effectively used as a cathode interfacial layer (CIL) to enhance the performance and stability of these devices. sigmaaldrich.comsigmaaldrich.comoptica.org In a typical inverted planar PSC architecture, the Ru(acac)₃ layer is placed between the electron transport layer (commonly PCBM, or Phenyl-C₆₁-butyric acid methyl ester) and the metal electrode (such as silver, Ag). optica.org

The primary function of the Ru(acac)₃ CIL is to modulate the band alignment and improve charge carrier transport at the cathode interface. optica.org A significant energy barrier often exists between the lowest unoccupied molecular orbital (LUMO) of the PCBM and the Fermi level of the silver electrode, which can impede electron extraction and lead to carrier recombination, thereby reducing the device's efficiency. optica.orgresearchgate.net The introduction of a thin Ru(acac)₃ layer helps to eliminate this energy barrier, facilitating the formation of a quasi-ohmic contact. optica.orgresearchgate.net This improved contact enhances the extraction of electrons from the active perovskite layer to the electrode, which is reflected in improved photovoltaic parameters. nih.gov

Studies have shown that incorporating a Ru(acac)₃ CIL leads to a substantial increase in power conversion efficiency (PCE). In one notable study, the PCE of an inverted planar PSC was enhanced from 12.74% for the control device to 17.15% for the device incorporating the ruthenium complex. optica.orgnih.gov This improvement was accompanied by significant gains in the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). nih.gov The use of Ru(acac)₃ is advantageous due to its high thermal stability, favorable ionization potential, and simple, low-temperature processing, making it a robust choice for advancing the commercialization of perovskite solar cells. optica.org

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|

| Without Ru(acac)₃ (Control) | 12.74% | Data not specified | Data not specified | Data not specified |

| With Ru(acac)₃ CIL | 17.15% | 1.077 V | 21.28 mA/cm² | 74.7% |

Electrocatalysts for Water Splitting and Fuel Cells

Ruthenium acetylacetonate serves as a versatile precursor for the synthesis of advanced electrocatalysts used in critical energy conversion technologies like water splitting and fuel cells. sigmaaldrich.comsigmaaldrich.com The development of efficient, durable, and cost-effective electrocatalysts is essential for producing hydrogen through water electrolysis and for the operation of high-performance fuel cells. nih.gov Ruthenium is a promising alternative to platinum, the conventional catalyst, due to its high activity and significantly lower cost. powersystemsdesign.com

For fuel cell applications, Ru(acac)₃ is a key starting material for producing platinum-ruthenium (Pt-Ru) alloy catalysts, which are known for their superior tolerance to carbon monoxide poisoning in direct methanol (B129727) fuel cells. nasa.govfuelcellstore.com A sol-gel process has been developed where Ru(acac)₃ and platinum(II) acetylacetonate are dissolved and processed to form a homogeneous amorphous gel. nasa.gov Subsequent heat treatment of this gel produces Pt-Ru alloy crystallites with dimensions of less than 10 nm, which have proven highly effective for the electro-oxidation of methanol. nasa.gov Furthermore, Ru(acac)₃ can be used to synthesize single-atom catalysts, where individual ruthenium atoms are dispersed on a support like graphene, maximizing atomic efficiency and catalytic activity for the oxygen reduction reaction in fuel cells. sigmaaldrich.compowersystemsdesign.com

| Catalyst Type | Synthesis Method Highlight | Application | Reference |

|---|---|---|---|

| Ru-RuO₂/C Nanocomposites | Magnetic induction heating of Ru(acac)₃ | Overall Water Splitting (HER & OER) | researchgate.net |

| Platinum-Ruthenium (Pt-Ru) Alloy | Sol-gel process with Pt(acac)₂ and Ru(acac)₃ | Direct Methanol Fuel Cells (DMFCs) | nasa.gov |

| Single-Atom Ruthenium on Graphene | Dispersion and thermal treatment of Ru(acac)₃ with graphene oxide | Fuel Cells (Oxygen Reduction Reaction) | sigmaaldrich.compowersystemsdesign.com |

| Ruthenium Phosphide (Ru₂P) | Fabrication from Ru(acac)₃ precursor | Polymer Electrolyte Fuel Cells (Hydrogen Oxidation) | sigmaaldrich.comsigmaaldrich.com |

Theoretical and Computational Investigations of Ruthenium Acetylacetonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a important method for analyzing the electronic and geometric features of ruthenium acetylacetonate (B107027) and its derivatives. nih.gov These calculations are instrumental in determining optimized molecular geometries and understanding the fundamental electronic properties of these complexes.

For instance, DFT calculations on tris(β-ketoiminato)ruthenium(III) complexes, which are structurally analogous to Ru(acac)3, have been used to find the most stable geometric and electronic configurations. nih.gov Such studies typically involve evaluating various possible spin states to identify the ground state of the molecule. nih.gov The calculations provide detailed information on bond lengths and angles, which can be compared with experimental data from X-ray crystallography. In Ru(acac)3, the six oxygen atoms of the three acetylacetonate ligands form an octahedral arrangement around the central ruthenium atom, with an average Ru-O bond length of approximately 2.00 Å. wikipedia.org

DFT is also employed to explore the properties of more complex systems. Advanced computational studies on single-atom alloy nanocages have used DFT to reveal the synergistic electronic effects between ruthenium and other metals like platinum, which is crucial for designing new catalytic materials. acs.org

Table 1: Selected DFT-Calculated and Experimental Bond Parameters for Ruthenium Acetylacetonate and Related Complexes

| Compound System | Parameter | Calculated/Experimental Value |

|---|---|---|

| trans-[RuIII(acac)2Cl2]− | Ru–Oeq Distance | 2.010–2.016 Å |

| trans-[RuIII(acac)2Cl2]− | Ru–Clax Distance | 2.355–2.632 Å |

| trans-[RuIII(acac)2(NCS)2]− | Ru–Oeq Distance | 2.002–2.012 Å |

This table presents a combination of experimental data and typical values derived from DFT calculations for comparison. wikipedia.orgmdpi.com

Molecular Orbital Analysis and Charge Distribution Studies

Molecular Orbital (MO) theory, particularly when combined with DFT calculations, provides a detailed picture of the bonding and electronic distribution within ruthenium acetylacetonate. The MO diagram for an octahedral complex like Ru(acac)3 is characterized by the splitting of the ruthenium 4d orbitals into a lower-energy t2g set and a higher-energy eg set due to the ligand field. nih.gov

In Ru(III), which has a d5 electron configuration, these orbitals are populated in a low-spin arrangement, with all five electrons occupying the t2g orbitals, leaving one unpaired electron. wikipedia.orgnih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding the complex's reactivity and electronic transitions.

HOMO: In Ru(acac)3 and related complexes, the HOMO and other nearby orbitals are typically metal-based, corresponding to the t2g set (dxy, dyz, dxz). nih.gov

LUMO: The LUMO is often of ligand π-orbital character, though the higher-lying metal-based eg orbitals (dz², dx²-y²) are also key unoccupied orbitals. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and delocalization. scirp.org In ruthenium complexes with similar chelating ligands, NBO calculations show a significant transfer of electron density from the ligand donor atoms (oxygen in the case of acetylacetonate) to the ruthenium center. This analysis confirms the covalent nature of the Ru-O bonds and reveals that the formal +3 oxidation state of ruthenium is significantly neutralized by this charge donation from the ligands. scirp.org This charge transfer is a key aspect of the metal-ligand interaction.

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. Time-Dependent Density Functional Theory (TD-DFT) is particularly effective for calculating the electronic absorption spectra (UV-Vis) of molecules like ruthenium acetylacetonate. nih.gov

Computational studies have successfully modeled the UV-Vis spectra of ruthenium β-diketonato complexes in different oxidation states (Ru(II), Ru(III), and Ru(IV)). nih.gov These calculations allow for the precise assignment of electronic transitions observed in the experimental spectrum. The transitions are typically categorized as:

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-centered orbital (t2g) to a ligand-centered orbital (π*).

Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand orbital to a metal orbital.

d-d transitions: Excitation of an electron between metal d-orbitals (e.g., from t2g to eg).

Intra-ligand (π-π) transitions:* Excitations within the electronic system of the acetylacetonate ligand itself.

By comparing the computed spectral signatures with experimental data, researchers can gain photophysical insights and understand how the electronic structure changes upon oxidation or reduction. nih.gov This correlation is vital for designing new complexes with specific optical properties. Experimental techniques such as cyclic voltammetry provide redox potentials that can also be correlated with DFT-calculated orbital energies. mdpi.comniscpr.res.in

Table 2: Comparison of Theoretical and Experimental Data for Ruthenium Complexes

| Property | Method | Observation |

|---|---|---|

| Redox Potential (RuIII/RuII) | Cyclic Voltammetry (Experimental) | -1.223 V (vs Fc/Fc+) for Ru(acac)3 |

| Redox Potential (RuIV/RuIII) | Cyclic Voltammetry (Experimental) | +0.593 V (vs Fc/Fc+) for Ru(acac)3 |

| Electronic Spectrum | TD-DFT (Theoretical) | Prediction of MLCT and LMCT bands in UV-Vis region |

| Magnetic Moment | SQUID Magnetometry (Experimental) | 1.66 µB for Ru(acac)3 |

| Spin State | DFT (Theoretical) | Low-spin d5 ground state |

This table illustrates how theoretical calculations align with and explain experimental measurements. nih.govwikipedia.orgniscpr.res.in

Modeling of Reaction Pathways and Energy Landscapes

Theoretical modeling is crucial for mapping the reaction pathways and energy landscapes of chemical transformations involving ruthenium acetylacetonate. byu.edu A potential energy surface (PES) represents the energy of a system as a function of its geometry, and it is the foundation for understanding reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states using DFT, a complete energy profile for a reaction can be constructed. byu.edu

Ruthenium(III) acetylacetonate is known to participate in several important reactions:

Catalysis: It acts as a catalyst precursor in reactions such as the dehydrogenation of dimethylamine-borane. scispace.com Computational modeling could elucidate the mechanism by which the Ru(acac)3 precursor transforms into the active catalytic species.

Redox Reactions: The reduction of Ru(acac)3 in the presence of alkenes yields diolefin complexes. wikipedia.org Modeling this reaction would involve calculating the energy landscape for the electron transfer and ligand substitution steps.

These theoretical investigations help identify the minimum energy reaction path, which is the most likely route from reactants to products. nih.gov Such studies are essential for optimizing reaction conditions and designing more efficient catalysts. Although detailed energy landscape studies specifically for Ru(acac)3 reactions are complex, the methodologies are well-established for organometallic systems. byu.edu

Spin State Analysis and Metal-Ligand Interaction Strength

Ruthenium(III) acetylacetonate is a paramagnetic complex with a low-spin d5 electron configuration, resulting in one unpaired electron. wikipedia.org This electronic structure gives it a magnetic moment of approximately 1.66 µB. wikipedia.org Computational methods are used to confirm the energetic preference for this low-spin state over other possibilities, such as a high-spin configuration. nih.gov

The interaction between the ruthenium center and the acetylacetonate ligands is not purely ionic; it has significant covalent character. This covalency leads to the delocalization of the unpaired electron's spin density from the metal onto the ligands. Polarised neutron diffraction (PND) experiments on Ru(acac)3 have confirmed significant spin delocalization onto the acetylacetonate rings.

This spin delocalization is a direct consequence of the mixing of metal 4d orbitals and ligand π-orbitals, which is a measure of the metal-ligand interaction strength. While early local density calculations were found to underestimate the degree of spin correlation between the metal and the rings, modern DFT methods can provide a more accurate picture. The analysis of Mulliken spin populations, for example, can quantify the amount of spin density residing on the metal versus the ligands. In related chromium acetylacetonate systems, DFT has been used to show a clear evolution in the spin population of the acac ligands depending on the coordination environment, demonstrating the sensitivity of this parameter to the metal-ligand interaction. nih.gov

Emerging Research Frontiers and Future Prospects of Ruthenium Acetylacetonate

Development of Novel Ligand Systems for Enhanced Performance

The inherent versatility of ruthenium acetylacetonate (B107027), Ru(acac)3, as a coordination complex allows for the strategic modification of its ligand sphere to enhance its performance in various applications. wikipedia.org Research in this area is focused on the synthesis of mixed-ligand ruthenium(III) complexes where one or more of the acetylacetonate ligands are replaced by other monodentate or bidentate ligands. This approach aims to fine-tune the electronic and steric properties of the complex, thereby influencing its reactivity, stability, and catalytic activity.

A notable area of investigation involves the synthesis of complexes with the general formula [Ru(acac)2L2]ClO4, where L represents a neutral monodentate ligand such as acetonitrile (B52724), pyridine, triphenylphosphine, or arsenic triphenylphosphine, and L2 represents a neutral bidentate ligand like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen). niscpr.res.in The synthesis of these mixed-ligand complexes has been achieved through methods such as the oxidation of [Ru(acac)2(CH3CN)2] with silver perchlorate or a Ce(IV) salt, followed by the displacement of the acetonitrile ligands. niscpr.res.in

The introduction of these new ligands has a significant impact on the electrochemical properties of the ruthenium center. Cyclic voltammetry studies of these mixed-ligand complexes reveal two reversible or quasi-reversible waves corresponding to the Ru(III)/Ru(II) and Ru(IV)/Ru(III) couples. niscpr.res.in The precise potentials of these redox events can be modulated by the nature of the ancillary ligand, which in turn can be correlated with the ligand's electrochemical parameters. This ability to tune the redox potential is crucial for applications in catalysis and materials science.

In the field of dye-sensitized solar cells (DSSCs), the development of novel ruthenium complexes with enhanced light-harvesting properties and charge-transfer dynamics is a key research objective. One promising strategy involves the introduction of fluoro-substitution on phenanthroline-based ancillary ligands in ruthenium complexes. For instance, a comparative study of three new ruthenium sensitizers, [Ru(H2dcbpy)(LX)(NCS)2] (where H2dcbpy = 4,4′-dicarboxylic acid-2,2′-bipyridine and LX represents different substituted imidazo[4,5-f] researchgate.netmdpi.comphenanthroline ligands), demonstrated a significant enhancement in power conversion efficiency with a fluoro-substituted ligand. The fluoro-substitution was found to increase the dye density on the TiO2 photoanode, alter the molecular packing, and tune the electron-donating properties of the dye, ultimately leading to improved device performance.

Table 1: Electrochemical Data for Selected Mixed-Ligand Ruthenium(III) Complexes

| Complex | E1/2 (Ru(III)/Ru(II)) (V vs. SCE) | E1/2 (Ru(IV)/Ru(III)) (V vs. SCE) |

| [Ru(acac)2(CH3CN)2]ClO4 | -0.19 | +1.07 |

| [Ru(acac)2(py)2]ClO4 | -0.12 | +0.98 |

| [Ru(acac)2(PPh3)2]ClO4 | +0.19 | +0.81 |

| [Ru(acac)2(bipy)]ClO4 | -0.08 | +1.02 |

| [Ru(acac)2(phen)]ClO4 | -0.05 | +1.05 |

Data sourced from Gupta & Poddar (1999). niscpr.res.in

Strategies for Controlled Nanostructure Morphologies and Architectures

Ruthenium acetylacetonate is a valuable precursor for the synthesis of ruthenium-based nanostructures with controlled morphologies and architectures. The ability to dictate the size, shape, and crystal structure of these nanomaterials is of paramount importance as these physical characteristics directly influence their catalytic, optical, and electronic properties.

One of the key strategies for achieving morphological control is through the manipulation of reaction parameters during the chemical reduction of ruthenium acetylacetonate. For example, the synthesis of ruthenium nanoparticles in oleylamine has been shown to be highly dependent on the reaction temperature, allowing for the tuning of the nanoparticle morphology. Furthermore, seed-mediated growth has emerged as a powerful technique for the fabrication of more complex nanostructures. This approach involves the use of pre-existing nanoparticles (seeds) to direct the growth of the desired nanostructure, enabling the synthesis of architectures that are not readily accessible through direct reduction methods. acs.org

The crystal structure of ruthenium nanoparticles can also be engineered. While bulk ruthenium typically adopts a hexagonal close-packed (hcp) crystal structure, it is possible to synthesize ruthenium nanoparticles with a face-centered cubic (fcc) structure. acs.org The synthesis of pure fcc ruthenium nanostructures remains a significant challenge, as the hcp phase often coexists. acs.org However, the development of synthetic protocols that favor the formation of the fcc phase is an active area of research due to the unique catalytic properties associated with this crystal structure.

A promising approach for creating novel nanostructures involves the use of templates. For instance, a phase-transfer-based strategy has been developed for the fabrication of hollow ruthenium nanoparticles. This method utilizes core-shell silver-ruthenium nanoparticles, where the silver core acts as a sacrificial template. The core-shell nanoparticles are transferred from an organic to an aqueous phase, and the silver core is subsequently removed by reacting it with a salt, leaving behind a hollow ruthenium nanostructure.

Table 2: Influence of Synthesis Parameters on Ruthenium Nanostructure Morphology

| Precursor | Reducing Agent/Solvent | Key Synthesis Parameter | Resulting Morphology/Architecture |

| Ruthenium Acetylacetonate | Oleylamine | Temperature | Tunable nanoparticle shape |

| Ruthenium Acetylacetonate | Not Specified | Seed-mediated growth | Complex nanostructures |

| Silver Nanoparticles (template) and Ruthenium Precursor | Not Specified | Phase transfer and core removal | Hollow ruthenium nanoparticles |

| Ruthenium Precursor | Not Specified | High-temperature annealing | Phase transformation from fcc to hcp |

Expansion into New Catalytic Reactions and Methodologies

Ruthenium acetylacetonate serves as a versatile catalyst and catalyst precursor for a growing number of organic transformations. Researchers are continuously exploring its potential in novel catalytic reactions and developing more efficient and sustainable methodologies.

One area of significant interest is the use of Ru(acac)3 in chelation-assisted C-H olefination of aromatic and heteroaromatic compounds with alkenes. This reaction provides a direct and atom-economical route to synthesize substituted vinylarenes, which are valuable building blocks in organic synthesis. The catalytic system often involves a ruthenium(II) species, which can be generated in situ from Ru(acac)3. The reaction proceeds via a deprotonation pathway, and a wide range of directing groups, such as 2-pyridyl, carbonyl, and amide, can be employed to control the regioselectivity of the C-H activation step.

Furthermore, Ru(acac)3 has been identified as an efficient and recyclable catalyst for fundamental organic reactions such as the acetylation of phenols, alcohols, and amines under solvent-free conditions. researchgate.net This methodology offers several advantages, including mild reaction conditions (ambient temperature), high yields, and the ability to recover and reuse the catalyst multiple times without a significant loss of activity. researchgate.net Similarly, Ru(acac)3 has been successfully employed for the tetrahydropyranylation of alcohols and phenols, another important protecting group strategy in organic synthesis, also under solvent-free conditions. researchgate.net

The application of ruthenium acetylacetonate extends to the conversion of biomass-derived platform chemicals into valuable products. For instance, Ru(acac)3, in combination with water-soluble sulfonated alkylphenylphosphines, has been shown to be a highly effective catalyst for the hydrogenation of levulinic acid to γ-valerolactone (GVL) under solvent-free conditions. nih.gov GVL is a key renewable chemical with a wide range of applications.

Recent breakthroughs in catalyst design have led to the development of a new, air-stable ruthenium catalyst that exhibits high reactivity across a broad spectrum of chemical transformations. manchester.ac.uk This development addresses a long-standing challenge associated with the air-sensitivity of many highly reactive ruthenium catalysts, which has limited their widespread use. The new catalyst's stability simplifies handling procedures and opens the door for its application in high-throughput screening and rapid reaction optimization, potentially accelerating the discovery of new catalytic reactions and their implementation in industrial processes. manchester.ac.uk

Table 3: Selected Catalytic Applications of Ruthenium Acetylacetonate

| Reaction Type | Substrates | Key Features |

| Acetylation | Phenols, alcohols, amines | Solvent-free, ambient temperature, recyclable catalyst |

| Tetrahydropyranylation | Alcohols, phenols | Solvent-free, chemoselective monoprotection of diols |

| C-H Olefination | Aromatics, heteroaromatics | Chelation-assisted, deprotonation pathway, high regioselectivity |

| Hydrogenation | Levulinic acid | Solvent-free, high turnover frequency |

| Hydrolysis | Sodium borohydride (B1222165) | Homogeneous catalysis, high turnover number |

Advanced Characterization Techniques for In Situ Studies

Understanding the reaction mechanisms and identifying the true nature of the active catalytic species are crucial for the rational design of more efficient catalysts. Advanced characterization techniques, particularly those that allow for in situ monitoring of reactions, are playing an increasingly important role in the study of ruthenium acetylacetonate-based catalytic systems.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are routinely used to characterize the catalyst before, during, and after a reaction. For example, in the study of the hydrolysis of sodium borohydride catalyzed by Ru(acac)3, FT-IR and UV-Vis spectroscopy were used to demonstrate that the ruthenium(III) acetylacetonate complex remains unchanged during the catalysis, indicating that it is the active homogeneous catalyst and is not reduced to ruthenium(0) nanoparticles under the reaction conditions. metu.edu.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the structure of catalytic intermediates. In the dehydrogenation of dimethylamine (B145610) borane catalyzed by Ru(acac)3, ¹H NMR, in conjunction with other techniques like mass spectrometry, was used to isolate and characterize a new in-situ formed ruthenium(II) species, [Ru{N2Me4}3(acac)H]. scispace.com This finding was critical in identifying the true catalyst in the reaction.

Electrochemical methods, such as cyclic voltammetry, provide valuable information about the redox properties of ruthenium acetylacetonate and its derivatives. As discussed in section 8.1, this technique is instrumental in understanding how the ligand environment affects the Ru(III)/Ru(II) and Ru(IV)/Ru(III) redox couples, which is often directly related to the catalytic activity. niscpr.res.in